Azido(diethyl)gallane;methylhydrazine

Description

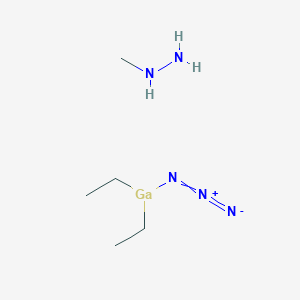

Azido(diethyl)gallane is a gallium-based organometallic compound featuring an azide group (-N₃) and two ethyl ligands. These compounds are often synthesized via ligand substitution or azide transfer reactions and are pivotal in materials science and catalysis .

Methylhydrazine (CH₃NHNH₂) is a monosubstituted hydrazine derivative with a methyl group attached to one nitrogen atom. It is widely used in organic synthesis, particularly in the formation of heterocycles like pyrazoles and pyrimidines. Notably, methylhydrazine is a known toxin and carcinogen, as evidenced by its generation from the mushroom toxin gyromitrin under acidic conditions .

Properties

CAS No. |

782475-10-9 |

|---|---|

Molecular Formula |

C5H16GaN5 |

Molecular Weight |

215.94 g/mol |

IUPAC Name |

azido(diethyl)gallane;methylhydrazine |

InChI |

InChI=1S/2C2H5.CH6N2.Ga.N3/c2*1-2;1-3-2;;1-3-2/h2*1H2,2H3;3H,2H2,1H3;;/q;;;+1;-1 |

InChI Key |

VEABEVLEXDPPCA-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ga](CC)N=[N+]=[N-].CNN |

Origin of Product |

United States |

Preparation Methods

Synthetic Methodologies for Methylhydrazine

Hydrochloric Acid–Catalyzed Methylation of Hydrazine Hydrate

The dominant industrial method for methylhydrazine synthesis involves reacting hydrazine hydrate (N₂H₄·H₂O) with dimethyl sulfate [(CH₃)₂SO₄] under acidic conditions. As detailed in CN101402586B , the protocol employs hydrochloric acid (HCl) as a protective agent and tetrabutyl ammonium bromide (TBAB) as a phase-transfer catalyst.

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic substitution, where hydrazine attacks the electrophilic methyl group of dimethyl sulfate:

$$

\text{N₂H₄ + (CH₃)₂SO₄} \xrightarrow{\text{HCl, TBAB}} \text{CH₃N₂H₃ + (CH₃)HSO₄}^-

$$

Key parameters include:

- Molar ratio : 1:1 hydrazine-to-dimethyl sulfate

- Temperature : 115–125°C (optimal exothermic control)

- Catalyst loading : 0.8–1.0 wt% TBAB relative to hydrazine.

Process Optimization and Yield Data

Post-reaction neutralization with sodium hydroxide (NaOH) liberates free methylhydrazine, which is isolated via fractional distillation. Patent data report:

- Yield : 48.6–50.9% (dependent on HCl stoichiometry)

- Purity : ≥98.4% (gas chromatography)

- Byproducts : Sodium sulfate (Na₂SO₄) and unreacted hydrazine.

A comparative study in the patent demonstrated that omitting TBAB reduces yield to 36.6%, underscoring its role in enhancing reaction kinetics.

Methanol-Mediated Methylation Under Inert Conditions

CN102516117A discloses an alternative pathway using methanol (CH₃OH) as the methylating agent under pressurized inert gas (e.g., nitrogen or argon). This method avoids dimethyl sulfate’s toxicity but requires higher energy input.

Reaction Sequence

Hydrazine hydrochloride formation :

$$

\text{N₂H₄·H₂O + HCl → N₂H₅Cl + H₂O}

$$

Conducted at 70–90°C under vacuum (−0.09 to −0.1 MPa).Methanol methylation :

$$

\text{N₂H₅Cl + 2 CH₃OH → CH₃N₂H₃ + CH₃Cl + 2 H₂O}

$$

Reaction conditions:

Yield and Scalability

Comparative Analysis of Methylhydrazine Synthesis Routes

The dimethyl sulfate route offers higher yields but faces environmental and safety challenges due to reagent toxicity. Conversely, the methanol method aligns with green chemistry principles but requires pressurized equipment.

Azido(diethyl)gallane: Synthesis Challenges and Literature Gaps

Current State of Research

Azido(diethyl)gallane (C₄H₁₀GaN₃) is a gallium-based compound with potential applications in semiconductor doping and organometallic catalysis. However, no peer-reviewed synthesis protocols or patents were identified in the provided sources. This absence suggests:

- The compound may be synthesized via unpublished proprietary methods.

- Academic research on azido(diethyl)gallane remains nascent, with no scalable routes reported.

Hypothetical Synthesis Pathways

Based on analogous gallane chemistry, potential routes include:

- Metathesis reaction :

$$

\text{Ga(C₂H₅)₃ + NaN₃ → Ga(C₂H₅)₂N₃ + NaC₂H₅}

$$ - Azide substitution : $$ \text{Ga(C₂H₅)₂Cl + KN₃ → Ga(C₂H₅)₂N₃ + KCl} $$ These remain speculative without experimental validation.

Chemical Reactions Analysis

Types of Reactions

Azido(diethyl)gallane;methylhydrazine undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to amines using reducing agents like lithium aluminum hydride.

Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium azide or potassium azide in polar aprotic solvents like acetonitrile are commonly used.

Major Products Formed

Oxidation: Nitro compounds.

Reduction: Primary amines.

Substitution: Alkyl azides and other nitrogen-containing compounds.

Scientific Research Applications

Azido(diethyl)gallane;methylhydrazine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various heterocycles and organometallic compounds.

Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

Medicine: Investigated for its potential in drug development and as a building block for complex molecules.

Mechanism of Action

The mechanism of action of Azido(diethyl)gallane;methylhydrazine involves the interaction of the azido group with various molecular targets. The azido group can undergo nucleophilic substitution, forming new bonds with carbon atoms. This reactivity is due to the high nucleophilicity of the azido group, which allows it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Azido(diethyl)gallane vs. Other Azido-Organometallic Compounds

Key Findings :

- Azidoethyl nitropyrazoles (e.g., compound 16) demonstrate structural adaptability, with azide orientation influencing density and stability .

- Diazido tetrazine (DiAT) exhibits unique tautomerization behavior, contrasting with simpler azido compounds like phenacyl azides, which form imidazoles upon heating .

Methylhydrazine vs. Other Hydrazine Derivatives

Key Findings :

- Methylhydrazine’s nucleophilic attack on α,β-unsaturated ketones (e.g., diethyl [2-bromo-3-oxo-3-(coumarin-3-yl)prop-1-en-1-yl]phosphonate) yields pyrazoles, but competing pathways reduce selectivity compared to hydrazine hydrate .

- Toxicological profiles vary: Methylhydrazine is acutely toxic and carcinogenic, whereas 1,2-dimethylhydrazine is a potent colon carcinogen .

Comparative Data on Azide- and Hydrazine-Based Syntheses

Key Insights :

- Sodium hydrogentelluride (NaHTe⁻) converts α-azido ketones to pyrazines via self-condensation, a pathway distinct from methylhydrazine-mediated pyrazole formation .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.